3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Brand Name: Vulcanchem
CAS No.: 899910-42-0
VCID: VC8313660
InChI: InChI=1S/C24H26N2O3S/c1-16-7-9-17(10-8-16)22(27)26-23(30)21(25-24(26)11-5-4-6-12-24)18-13-19(28-2)15-20(14-18)29-3/h7-10,13-15H,4-6,11-12H2,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC(=C4)OC)OC
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol

3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

CAS No.: 899910-42-0

Cat. No.: VC8313660

Molecular Formula: C24H26N2O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione - 899910-42-0

Specification

CAS No. 899910-42-0
Molecular Formula C24H26N2O3S
Molecular Weight 422.5 g/mol
IUPAC Name [2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C24H26N2O3S/c1-16-7-9-17(10-8-16)22(27)26-23(30)21(25-24(26)11-5-4-6-12-24)18-13-19(28-2)15-20(14-18)29-3/h7-10,13-15H,4-6,11-12H2,1-3H3
Standard InChI Key KNLWIAIMPGPZAS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC(=C4)OC)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC(=C4)OC)OC

Introduction

3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound belonging to the class of thiones, characterized by the presence of a sulfur atom double-bonded to a carbon atom. This compound features a spiro structure, which is significant in medicinal chemistry due to its unique three-dimensional configuration that can influence biological activity. It is notable for its potential applications in pharmaceuticals and agricultural chemistry.

Synthesis Methods

The synthesis of 3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. These methods may utilize various reagents and catalysts to facilitate the formation of desired bonds while minimizing side reactions.

StepDescription
1. Formation of Spiro RingInvolves the creation of the spiro structure through specific chemical reactions.
2. Introduction of SubstituentsAddition of the 3,5-dimethoxyphenyl and 4-methylbenzoyl groups.
3. Thione FormationInvolves the introduction of the thione group, which is crucial for the compound's biological activity.

Potential Applications

This compound has been highlighted for its potential utility in pesticide formulations, suggesting its role in controlling pests while being safe for non-target organisms. Its unique structure makes it a candidate for further research in medicinal chemistry and agrochemicals.

Application AreaDescription
PharmaceuticalsPotential for biological activity due to its unique spiro structure.
Agricultural ChemistryUse in pesticide formulations, offering pest control with safety for non-target organisms.

Research and Development

Research into 3-(3,5-Dimethoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione often involves in vitro studies to assess binding affinities and effects on target organisms or cells. Understanding its mechanism of action is crucial for optimizing its applications.

Research AspectDescription
Mechanism of ActionStudied through in vitro experiments to understand biological interactions.
Biological ActivityAssessed for potential therapeutic or agrochemical applications.

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